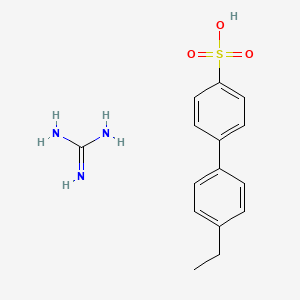
4-(4-Ethylphenyl)benzenesulfonic acid;guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethylphenyl)benzenesulfonic acid;guanidine is a compound that combines the properties of both benzenesulfonic acid and guanidine. Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S, known for its strong acidity and solubility in water and ethanol . Guanidine, on the other hand, is a highly basic compound often used in organic synthesis and biological applications . The combination of these two functional groups in a single molecule offers unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The sulfonation can be achieved using concentrated sulfuric acid, which adds a sulfonic acid group to the benzene ring . The guanidine group can then be introduced through a guanylation reaction, which involves the reaction of an amine with an activated guanidine precursor .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale sulfonation and guanylation processes. These methods would need to be optimized for yield and purity, potentially using catalysts and specific reaction conditions to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)benzenesulfonic acid;guanidine can undergo various types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or other derivatives.
Reduction: The guanidine group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: Both the sulfonic acid and guanidine groups can participate in substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, cyanamide for guanylation, and various oxidizing and reducing agents for further modifications .
Major Products
Major products formed from these reactions include sulfonyl chlorides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Ethylphenyl)benzenesulfonic acid;guanidine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)benzenesulfonic acid;guanidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, while the guanidine group can engage in multiple resonance forms and hydrogen bonding . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Known for its strong acidity and use in sulfonation reactions.
Guanidine: Highly basic and used in organic synthesis and biological applications.
p-Toluenesulfonic acid: Similar to benzenesulfonic acid but with a methyl group, used as a catalyst and reagent.
Uniqueness
4-(4-Ethylphenyl)benzenesulfonic acid;guanidine is unique in that it combines the properties of both benzenesulfonic acid and guanidine in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .
Properties
CAS No. |
650599-65-8 |
|---|---|
Molecular Formula |
C15H19N3O3S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(4-ethylphenyl)benzenesulfonic acid;guanidine |
InChI |
InChI=1S/C14H14O3S.CH5N3/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)18(15,16)17;2-1(3)4/h3-10H,2H2,1H3,(H,15,16,17);(H5,2,3,4) |
InChI Key |
BOWRWZAKTPKQJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O.C(=N)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


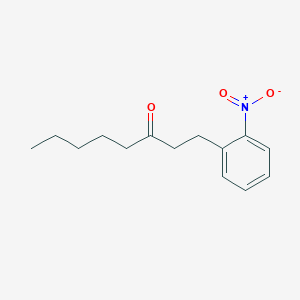
![[7-(trifluoromethyl)-9H-carbazol-3-yl]urea](/img/structure/B12606671.png)
![[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid](/img/structure/B12606676.png)
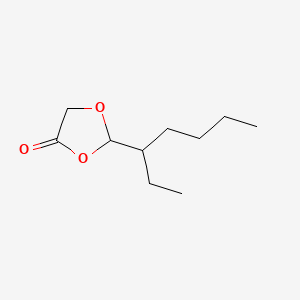
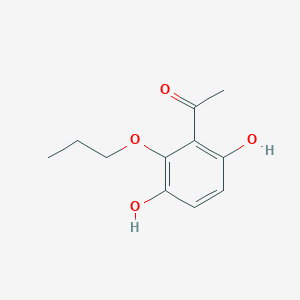

![Methyl 3-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12606696.png)
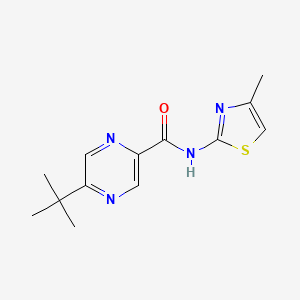
![Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-](/img/structure/B12606713.png)
![2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B12606721.png)
![Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester](/img/structure/B12606734.png)
![1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B12606739.png)
![4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606743.png)
![N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide](/img/structure/B12606747.png)
